Product packaging for cefsulodin sodium(Cat. No.:)

cefsulodin sodium

Cat. No.: B1233226
M. Wt: 554.5 g/mol
InChI Key: REACMANCWHKJSM-UHFFFAOYSA-M
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Description

Historical Development of Cephalosporin (B10832234) Antibiotics and the Emergence of Cefsulodin (B1200230) Sodium

The journey of cephalosporins began in 1945 when Giuseppe Brotzu, an Italian scientist, isolated an antibiotic-producing Cephalosporium fungus from a sewage outfall in Sardinia. nih.gov This led to the discovery of cephalosporin C, a molecule that, like penicillin, contained a β-lactam ring but was notably resistant to the penicillinase enzymes produced by troublesome staphylococci. nih.gov The isolation of the cephalosporin C nucleus, 7-aminocephalosporanic acid (7-ACA), was a pivotal moment, enabling chemists to synthesize thousands of semi-synthetic derivatives with varied properties. nih.govwikipedia.org

This developmental path led to the classification of cephalosporins into "generations," each characterized by a progressively broader spectrum of activity against Gram-negative bacteria. wikipedia.orgijesir.org The first-generation, introduced in the 1960s, was primarily active against Gram-positive bacteria. ijesir.orgwepub.org Subsequent generations expanded their reach. The third-generation cephalosporins, developed from the late 1970s to the early 1980s, represented a significant leap forward in combating Gram-negative pathogens. wepub.org

It was within this innovative period that cefsulodin emerged, discovered by Takeda Pharmaceutical Company in 1977. wikipedia.org Unlike its third-generation siblings like cefotaxime (B1668864) and ceftazidime (B193861), which were designed for broad-spectrum coverage, cefsulodin was developed with a different purpose. wepub.orgnih.gov It exhibited a remarkably narrow spectrum, with potent and specific activity against Pseudomonas aeruginosa. mims.comtoku-e.comnih.gov This unique profile set it apart, destining it for a specialized role in both clinical and research settings where targeting this specific pathogen was paramount. patsnap.comagscientific.com

Evolution of β-Lactam Structures and the Position of Cefsulodin Sodium

The core of all β-lactam antibiotics, including penicillins and cephalosporins, is the β-lactam ring—a four-membered cyclic amide. wikipedia.org Their antibacterial power comes from mimicking the D-alanyl-D-alanine portion of peptidoglycan precursors, allowing them to bind to and inhibit penicillin-binding proteins (PBPs). toku-e.compatsnap.com These enzymes are crucial for the final steps of bacterial cell wall synthesis; their inhibition leads to a compromised cell wall and, ultimately, cell death. toku-e.comagscientific.com

The evolution from penicillin to successive generations of cephalosporins was driven by chemical modifications to the core structure. Cephalosporins are based on a cephem nucleus (7-aminocephalosporanic acid), which features a six-membered dihydrothiazine ring fused to the β-lactam ring. wikipedia.org This structure inherently provides greater resistance to many β-lactamase enzymes compared to the penicillin nucleus. nih.gov

The generational progression of cephalosporins is a story of strategic side-chain modifications:

First Generation: Simple side chains conferred good activity against Gram-positive cocci but limited activity against Gram-negative bacteria. ijesir.org

Second Generation: Modifications enhanced stability against Gram-negative β-lactamases and expanded the spectrum to include more Gram-negative species. ijesir.org

Third Generation: The introduction of specific side chains, such as an aminothiazole ring, dramatically increased potency against a wider range of Gram-negative bacteria and further improved β-lactamase stability. wepub.org

Cefsulodin is a quintessential example of how specific structural alterations can tailor an antibiotic's activity. Its structure includes a sulfobenzoyl group at the C-3 side chain, a feature that is critical for its potent anti-pseudomonal activity. This unique chemical architecture allows it to effectively penetrate the outer membrane of P. aeruginosa and bind with high affinity to its essential PBPs, particularly PBP1a and PBP1b. patsnap.com This high specificity is the reason for its limited activity against other Gram-negative bacteria and most Gram-positive and anaerobic bacteria. mims.comagscientific.com

GenerationGeneral Spectrum of ActivityExample Compound
FirstPrimarily active against Gram-positive bacteria (e.g., Staphylococci, Streptococci); minimal Gram-negative coverage. ijesir.orgCefazolin
SecondEnhanced activity against Gram-negative bacteria while retaining Gram-positive coverage. ijesir.orgCefuroxime
ThirdBroadened Gram-negative activity; some have less activity against Gram-positive organisms. Cefsulodin is an exception with its narrow spectrum. ijesir.orgwepub.orgCefotaxime, Cefsulodin
FourthTrue broad-spectrum activity, covering both Gram-positive and Gram-negative bacteria, including those resistant to earlier generations. wikipedia.orgCefepime (B1668827)
FifthActivity against methicillin-resistant Staphylococcus aureus (MRSA). ijesir.orgCeftaroline

Significance of this compound as a Specialized Antimicrobial Research Probe

The high specificity of cefsulodin for P. aeruginosa is precisely what makes it a powerful tool in research. patsnap.comchemimpex.comscientificlabs.co.uk While broad-spectrum antibiotics are desired for treating unknown infections, targeted agents are essential for specific scientific inquiry. Researchers utilize cefsulodin to study various aspects of bacterial physiology and resistance. agscientific.commpbio.com For example, it is used to investigate the expression, binding, and inhibition of specific PBPs, providing insights into the mechanisms of cell wall synthesis and antibiotic action. scientificlabs.co.ukagscientific.commpbio.com

Perhaps its most widespread research application is as a selective agent in microbiology culture media. agscientific.comrpicorp.com By inhibiting the growth of many bacteria but allowing others to flourish, cefsulodin helps researchers isolate specific microorganisms from complex samples.

A prime example is its use in Cefsulodin-Irgasan-Novobiocin (CIN) agar (B569324) . microbenotes.comlabtestsguide.commpbio.com This medium is expertly formulated for the selective isolation of Yersinia enterocolitica, a significant foodborne pathogen. ijesir.orgmicrobenotes.com In this context, cefsulodin's role is to suppress the growth of competing organisms, particularly Pseudomonas aeruginosa, that might otherwise overgrow the plate and mask the presence of Yersinia. vetbact.orgnih.gov The combination of cefsulodin with irgasan and novobiocin (B609625) creates a highly selective environment that inhibits most Gram-positive and other Gram-negative bacteria. microbenotes.comlabtestsguide.com

ComponentFunction in CIN AgarReference
Cefsulodin Antibiotic that primarily inhibits the growth of Pseudomonas aeruginosa. vetbact.orgnih.gov
Irgasan Antibiotic that inhibits Gram-positive and many Gram-negative bacteria. microbenotes.comvetbact.org
Novobiocin Antibiotic that inhibits Gram-positive bacteria and some Gram-negative bacteria. vetbact.orgalliance-bio-expertise.com
Crystal Violet & Sodium Deoxycholate Inhibit the growth of Gram-positive bacteria. microbenotes.comalliance-bio-expertise.com
Mannitol A fermentable carbohydrate that acts as a differential agent. Yersinia enterocolitica ferments mannitol, producing acid. labtestsguide.com
Neutral Red A pH indicator. Colonies of mannitol-fermenting bacteria appear red ("bull's-eye" appearance). alliance-bio-expertise.com

Beyond CIN agar, cefsulodin has been incorporated into other selective media, such as a modified chocolate blood agar to improve the recovery of Haemophilus influenzae from respiratory samples of cystic fibrosis patients, where P. aeruginosa is a common colonizer. nih.gov Its role as a contamination control agent is also noted in water quality testing using MI agar, where it suppresses non-target bacteria to allow for the specific detection of E. coli and total coliforms. agscientific.com This targeted inhibitory capability underscores cefsulodin's value not as a frontline drug for all, but as a precision instrument for the microbiological researcher.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19N4NaO8S2 B1233226 cefsulodin sodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REACMANCWHKJSM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N4NaO8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Purity Analysis of Cefsulodin Sodium

Advanced Synthetic Routes for Cefsulodin (B1200230) Sodium and Analogues

The chemical synthesis of cefsulodin sodium is a sophisticated process that has evolved to enhance efficiency, stereochemical purity, and environmental sustainability. Central to its production is the strategic modification of the 7-aminocephalosporanic acid (7-ACA) nucleus.

Novel Methodologies in Cephalosporin (B10832234) Synthesis Relevant to this compound

The foundational step in the synthesis of cefsulodin and other semi-synthetic cephalosporins is the production of 7-aminocephalosporanic acid (7-ACA). smolecule.com Historically, this was achieved through chemical methods, which are often associated with the use of harsh reagents and the generation of significant waste. Modern industrial processes have increasingly transitioned towards more environmentally benign enzymatic approaches. smolecule.com These "green" methods utilize cephalosporin C acylase enzymes, often derived from recombinant Pseudomonas species, to directly convert cephalosporin C into 7-ACA in a single, efficient bioconversion step. smolecule.comnih.gov

The subsequent derivatization of the 7-ACA core to yield cefsulodin is a multi-step endeavor. smolecule.com This process involves the precise introduction of two key functional groups that define cefsulodin's structure and activity: the phenyl-2-sulfoacetyl amino group at the 7-position and the 4-carbamoylpyridin-1-ium-1-yl methyl substituent at the 3-position of the cephalosporin nucleus. smolecule.com The synthesis of these side chains and their attachment to the 7-ACA scaffold demand sophisticated organic synthesis techniques to ensure high yields and purity. smolecule.com

Recent advancements in the broader field of cephalosporin synthesis include the use of in silico methods, such as ligand-based pharmacophore modeling and de novo molecular design, to conceptualize and design novel cephalosporin analogues with potentially enhanced properties.

Stereochemical Control and Regioselectivity in this compound Production

The biological activity of this compound is intrinsically linked to its specific stereochemistry. Therefore, maintaining stereochemical integrity throughout the synthesis is paramount. The introduction of the phenylsulfoacetyl side chain at the 7-position of the 7-ACA nucleus must be conducted with precise control to yield the desired stereoisomer. smolecule.com

A critical aspect of achieving the correct stereochemistry lies in the synthesis of the side-chain precursors themselves. For instance, the synthesis of (R)-2-Phenyl-2-sulfoacetic acid, a key intermediate for cefsulodin, has been accomplished through enantioselective and regioselective iridium-catalyzed allylation reactions. nih.govdntb.gov.uaresearchgate.netresearchgate.net This method allows for the creation of the chiral center in the side chain with a high degree of stereochemical purity before it is coupled to the 7-ACA core.

Regioselectivity, or the control of the position of chemical bond formation, is also crucial. During the derivatization of 7-ACA, reactions must be directed to the correct functional groups—the amino group at C7 and the acetoxymethyl group at C3—while avoiding unwanted side reactions elsewhere on the molecule. youtube.com This is typically achieved through the use of protecting groups and carefully selected reaction conditions, including specific reagents and solvents, to ensure that the desired modifications occur at the intended positions. youtube.com

Impurity Profiling and Characterization in this compound Bulk Material

The quality of this compound as a pharmaceutical substance is critically dependent on its purity. The manufacturing process can introduce various impurities, including process-related substances and degradation products. Comprehensive analysis is required to identify, characterize, and control these impurities.

Identification and Structural Elucidation of Process-Related Impurities via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and structural characterization of impurities in bulk pharmaceutical materials. nih.gov A study aimed at characterizing the impurities in this compound raw material successfully utilized a two-dimensional LC-MS/MS approach to separate and identify ten previously unknown impurities. nih.govresearchgate.netresearchgate.net

The chromatographic separation of cefsulodin and its impurities was achieved using a gradient elution method. The specific conditions employed in the study are detailed in the table below.

ParameterFirst DimensionSecond Dimension
Column Kromasil 100-5C18 (4.6 mm × 250 mm, 5 μm)Shimadzu Shim-pack GISS C18 (50 mm × 2.1 mm, 1.9 μm)
Mobile Phase A 1% Ammonium (B1175870) sulphate aqueous solution10 mM Ammonium formate (B1220265) solution
Mobile Phase B Acetonitrile (B52724)Methanol
Table 1: Chromatographic conditions for the separation of this compound and its impurities. nih.gov

By analyzing the fragmentation patterns (MSn data) of the separated compounds, the structures of the ten unknown impurities were proposed. nih.govresearchgate.net This detailed characterization provides crucial information for refining the manufacturing process to minimize the formation of these impurities. nih.gov

Investigation of Degradation Products of this compound and Their Formation Pathways

This compound is susceptible to degradation under certain conditions, leading to the formation of products with reduced or no biological activity. Understanding these degradation pathways is essential for establishing appropriate storage conditions and ensuring product stability.

In aqueous solutions, the degradation of cefsulodin follows pseudo-first-order kinetics. jst.go.jpjst.go.jp The rate of degradation is influenced by pH, with both acid and base-catalyzed hydrolysis occurring. jst.go.jpjst.go.jpnih.gov A significant degradation pathway in basic aqueous conditions involves the nucleophilic attack of a hydroxide (B78521) ion or a water molecule on the cephalosporin structure, leading to the displacement of the pyridinium (B92312) group. google.comgoogle.com

Another important degradation process is epimerization, which is the change in the stereochemistry at a single chiral center. The epimerization of cefsulodin is catalyzed by hydroxide ions and is proposed to occur through the removal of the α-proton of the benzyl (B1604629) side chain, forming an anionic intermediate. jst.go.jpjst.go.jp

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are instrumental in identifying potential degradation products. While specific structures of all degradation products are not fully elucidated in all public literature, the primary mechanisms involve the cleavage of the β-lactam ring and modifications of the side chains. jst.go.jpnih.gov

Optimization Strategies for Purity Enhancement in this compound Manufacturing

Several strategies have been developed to enhance the purity of this compound during its manufacturing process. These strategies focus on minimizing the formation of both process-related impurities and degradation products.

One of the main impurity concerns is the formation of the disodium (B8443419) salt of cefsulodin, which is less stable than the desired monosodium salt. smolecule.com To address this, manufacturing processes have been optimized to favor the formation of the monosodium salt. This includes:

Use of specific solvents: Employing organic solvents such as dimethylformamide (DMF) has been shown to minimize degradation pathways that are prevalent in aqueous basic conditions. smolecule.comgoogle.comgoogle.com Crystallizing cefsulodin from DMF can also yield a product of higher purity. google.com

Control of pH: Maintaining the pH of the reaction mixture within a narrow range, typically between 3.8 and 4.4, is crucial. google.comgoogle.com This is often achieved by using a weaker base, such as sodium acetate (B1210297), instead of a strong base like sodium hydroxide, to neutralize the cefsulodin acid. google.comgoogle.com This minimizes base-catalyzed degradation.

Solution-based synthesis: Utilizing solution-based synthesis approaches rather than suspension methods can improve reaction efficiency and provide better control over stoichiometry and reaction kinetics, leading to a purer product. smolecule.com

Control of water content: The final stability of this compound is also influenced by its water content. The product is typically dried to a water content of 2.0% to 4.5% by weight to enhance its stability. google.comgoogle.com

By implementing these optimization strategies, manufacturers can produce this compound with higher purity and improved stability, meeting the stringent quality standards required for pharmaceutical use.

Molecular Mechanisms of Antibacterial Action of Cefsulodin Sodium

Inhibition of Bacterial Cell Wall Biosynthesis by Cefsulodin (B1200230) Sodium

Cefsulodin sodium, a third-generation cephalosporin (B10832234) antibiotic, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. patsnap.comrpicorp.comsigmaaldrich.com This crucial structure provides bacteria with structural integrity and protection against osmotic pressure. patsnap.comtoku-e.com Like other β-lactam antibiotics, cefsulodin targets and disrupts the final stages of peptidoglycan assembly, a critical polymer composed of sugars and amino acids that forms the backbone of the cell wall. patsnap.comtoku-e.comagscientific.com The inhibition of this process compromises the cell wall's integrity, ultimately leading to cell death. rpicorp.comtoku-e.comagscientific.com Cefsulodin is noted for its specific and potent activity against Pseudomonas aeruginosa. sigmaaldrich.comagscientific.comnih.gov

Molecular Binding Interactions with Penicillin-Binding Proteins (PBPs)

The primary molecular targets of cefsulodin are penicillin-binding proteins (PBPs). patsnap.comrpicorp.commpbio.com These are bacterial enzymes, specifically transpeptidases and carboxypeptidases, located in the periplasmic space that are essential for the final steps of peptidoglycan synthesis. patsnap.comoup.com The β-lactam ring, a core chemical structure of cefsulodin, covalently binds to the active site of these enzymes. patsnap.comnih.gov This binding is a competitive inhibition, preventing the PBPs from performing their normal function of cross-linking peptidoglycan chains. medchemexpress.comfishersci.ca This inactivation of PBPs is the critical step in cefsulodin's mechanism of action. patsnap.compatsnap.com

Cefsulodin demonstrates a remarkable and high affinity for specific PBPs in Pseudomonas aeruginosa, which accounts for its potent activity against this particular pathogen. patsnap.comnih.gov Research has identified that cefsulodin preferentially binds to PBP 1a and PBP 1b. patsnap.comcaymanchem.comcaymanchem.com It also shows an affinity for PBP3, but does not bind significantly to PBP2, PBP4, or PBP5 in P. aeruginosa. caymanchem.comcaymanchem.com This targeted binding profile is distinct from other β-lactams and is a key determinant of its specific anti-pseudomonal activity. nih.govubc.ca Studies have shown that the saturation of PBP 1a and PBP 1b is directly linked to the bactericidal effect of the antibiotic on E. coli, with PBP 1B requiring higher concentrations for saturation due to a lower affinity compared to PBP 1A. asm.org

The binding of cefsulodin to the active site of PBPs directly obstructs their enzymatic function, which is to catalyze the transpeptidation reaction. sigmaaldrich.commedchemexpress.comfishersci.ca This reaction creates the peptide cross-links between adjacent glycan strands, a process that gives the peptidoglycan mesh its strength and rigidity. patsnap.comagscientific.comnih.gov By inhibiting the transpeptidase activity of PBP 1a and PBP 1b, cefsulodin effectively prevents the formation of these essential cross-links. patsnap.comtoku-e.comagscientific.com This disruption leads to the assembly of a defective, weakened cell wall that cannot properly support the bacterial cell. patsnap.compatsnap.com

Specificity for PBP 1A and PBP 1B in Pseudomonas aeruginosa

Induction of Bacterial Cell Lysis and Morphological Changes

The consequence of a compromised cell wall is severe structural instability for the bacterium. rpicorp.com Unable to withstand the internal osmotic pressure, the bacterial cell undergoes lysis, where the cell membrane ruptures, leading to cell death. patsnap.compatsnap.comtoku-e.comagscientific.com Before lysis, bacteria exposed to cefsulodin often exhibit distinct morphological changes. In E. coli, inhibition of PBP 1a and 1b leads to rapid lysis. asm.org In Actinobacillus pleuropneumoniae, cefsulodin treatment caused a gradual decrease in culture turbidity and the formation of spindle and short filamentous cells with bulges. asm.org Studies screening for morphological changes have used cefsulodin to induce phenotypes like bulge formation, which can provide insights into the processes that influence antibiotic tolerance and cell lysis. researchgate.net

Comparative Analysis of this compound's PBP Binding Affinity with Other β-Lactams

The binding affinity of β-lactam antibiotics to specific PBPs determines their spectrum of activity and efficacy. Cefsulodin's high specificity for P. aeruginosa PBPs contrasts with that of other β-lactams. nih.govasm.org For instance, while cefsulodin binds preferentially to P. aeruginosa PBP3, it has a very low affinity for E. coli PBP3. asm.orgnih.gov

Competitive binding assays are used to determine the concentration of an antibiotic required to inhibit 50% of radiolabeled penicillin binding to a PBP, known as the IC50 value. A lower IC50 indicates a higher affinity. Studies comparing cefsulodin with other PBP3-targeted β-lactams in P. aeruginosa have revealed significant differences in affinity.

Table 1: Comparative PBP Binding Affinities (IC50 in mg/L) in Pseudomonas aeruginosa
β-Lactam AntibioticPBP3 Affinity (IC50)PBP3x Affinity (IC50)
Cefsulodin0.69.6
Ceftazidime (B193861)0.20.6
Aztreonam (B1666516)0.050.32
Cefepime (B1668827)0.01250.06

Data sourced from a study on PBP3 and a homolog, PBP3x, in P. aeruginosa. ubc.ca The results show that while all four antibiotics target PBP3, their affinities vary, with cefepime showing the highest affinity (lowest IC50) and cefsulodin showing a lower affinity than ceftazidime and aztreonam for this specific PBP. ubc.ca

This differential affinity influences the minimum inhibitory concentration (MIC) of the drugs. For example, ceftazidime and cefsulodin, having higher IC50s (lower affinities) for PBP3 than cefepime and aztreonam, require higher concentrations to inhibit bacteria that overproduce PBP3. asm.org In some bacteria, like Haemophilus influenzae, cefsulodin selectively binds to PBP 1b, whereas other β-lactams like aztreonam and cefotaxime (B1668864) preferentially bind to PBPs 3a and 3b. nih.gov This highlights the unique and specific nature of cefsulodin's interactions with its PBP targets compared to other members of the β-lactam class.

Mechanisms of Microbial Resistance to Cefsulodin Sodium

β-Lactamase-Mediated Hydrolysis of Cefsulodin (B1200230) Sodium

A predominant mechanism of resistance to β-lactam antibiotics, including cefsulodin, is the production of β-lactamase enzymes. mdpi.comresearchgate.net These enzymes catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP targets in the periplasmic space. mdpi.com The effectiveness of this resistance mechanism is dependent on the specific type of β-lactamase produced by the bacteria and its affinity for cefsulodin.

Stability Against Specific β-Lactamase Classes

Cefsulodin exhibits a notable degree of stability against certain classes of β-lactamases, which contributes to its antibacterial efficacy. patsnap.comasm.org It is particularly resistant to hydrolysis by the chromosomally encoded AmpC (Class C) β-lactamase of Pseudomonas aeruginosa (also known as Sabath and Abrahams enzyme) and the β-lactamases produced by Enterobacter cloacae. asm.orgoup.comnih.gov This stability allows cefsulodin to maintain its activity against strains producing these specific enzymes at basal levels. patsnap.com The presence of an acid function on the acyl side chain of cefsulodin contributes to its resistance against the cephalosporinases of Pseudomonas. capes.gov.br

However, the overproduction of the AmpC cephalosporinase, often due to mutations in regulatory genes, can lead to clinically significant resistance to cefsulodin. nih.gov Despite the intrinsic stability of cefsulodin to this enzyme, high concentrations of the enzyme can overcome this stability and lead to drug inactivation. nih.gov

Susceptibility to Hydrolysis by Select β-Lactamase Variants (e.g., TEM-type, Carbenicillinases)

In contrast to its stability against AmpC, cefsulodin is susceptible to hydrolysis by other β-lactamase variants. asm.org Notably, it is hydrolyzed by some plasmid-mediated Class A β-lactamases, such as the TEM-type enzymes, and Class D carbenicillinases, also known as PSE (Pseudomonas-specific enzyme) types. asm.orgoup.comoup.com

Strains of P. aeruginosa that acquire plasmids encoding these enzymes often exhibit reduced susceptibility or resistance to cefsulodin. oup.comoup.com For instance, PSE enzymes, including PSE-1, PSE-2, PSE-3, and PSE-4, have been shown to effectively hydrolyze cefsulodin. asm.orgoup.com The production of PSE enzymes can lead to a high level of resistance to cefsulodin. oup.com Similarly, TEM-type β-lactamases can also contribute to cefsulodin resistance, although the impact can vary depending on the specific TEM variant. asm.orgoup.com

β-Lactamase TypeClassCefsulodin SusceptibilityReference
AmpC (P. aeruginosa chromosomal)Class CStable/Resistant asm.orgoup.com
Enterobacter cloacae β-lactamaseClass CStable/Resistant asm.org
TEM-typeClass ASusceptible to hydrolysis asm.org
PSE-type (Carbenicillinases)Class DSusceptible to hydrolysis asm.orgoup.comoup.com

Enzymatic Kinetics of Cefsulodin Sodium Degradation by Bacterial Hydrolases

The enzymatic degradation of cefsulodin by bacterial hydrolases can be quantified through kinetic parameters. In a study examining a cefsulodin-resistant strain of P. aeruginosa (3-Post) with elevated β-lactamase levels, the rate of cefsulodin hydrolysis in the periplasm was determined to be 0.118 nmol min⁻¹ mg dry mass⁻¹. nih.gov This rate was found to be sufficient to match the rate of cefsulodin influx across the outer membrane at the minimum inhibitory concentration (MIC), calculated at 0.120 nmol min⁻¹ mg dry mass⁻¹. nih.gov This demonstrates that the hydrolytic activity of the β-lactamase is the primary mechanism of resistance in this strain, rather than a "trapping" mechanism where the enzyme binds the antibiotic without hydrolyzing it. nih.gov

Further studies have investigated the degradation half-life of cefsulodin in different media. In cation-adjusted Mueller-Hinton broth (CA-MHB) at a pH of 7.25, cefsulodin has a degradation half-life of 23.1 hours. asm.org The stability is pH-dependent, with decreased stability observed at higher pH levels. asm.org

Alterations in Penicillin-Binding Proteins (PBPs) Affecting this compound Efficacy

Cefsulodin exerts its antibacterial effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. agscientific.compatsnap.com Consequently, alterations in these target proteins represent another major mechanism of resistance. agscientific.commdpi.com

Structural Modifications of PBP3 in Pseudomonas aeruginosa

The primary target of cefsulodin in Pseudomonas aeruginosa is PBP3, an essential transpeptidase involved in cell division. mdpi.comdrugbank.com Spontaneous mutations in the gene encoding PBP3 (pbpB or ftsI) can lead to cefsulodin resistance. drugbank.comnih.gov These mutations result in structural modifications to PBP3, which reduce its affinity for cefsulodin and other β-lactam antibiotics. drugbank.comnih.gov

Several specific PBP3 variants have been associated with cefsulodin resistance in clinical isolates of P. aeruginosa. For example, the R504C and P527S variants of PBP3 have been linked to resistance to cefsulodin. mdpi.comresearchgate.net Another study identified V465G and A244T as PBP3 variants associated with resistance to cefsulodin and aztreonam (B1666516). researchgate.net Competition assays have confirmed that these modifications significantly reduce the binding of cefsulodin to PBP3. drugbank.com

PBP3 VariantAssociated ResistanceReference
R504CCeftazidime (B193861), Cefsulodin mdpi.comresearchgate.net
P527SAztreonam, Cefepime (B1668827), Ceftazidime, Cefsulodin mdpi.comresearchgate.net
V465GAztreonam, Cefsulodin, Ceftazidime, Piperacillin researchgate.net
A244TAztreonam, Cefsulodin researchgate.net

Impact of PBP Expression Levels on this compound Susceptibility

Beyond structural alterations, changes in the expression levels of PBPs can also influence bacterial susceptibility to cefsulodin. Overexpression of PBP3 in P. aeruginosa has been shown to confer increased resistance to cefsulodin. asm.org In one study, the overexpression of the P. aeruginosa PBP3 in a strain deficient in chromosomal β-lactamase production resulted in a fourfold increase in resistance to cefsulodin. asm.org This suggests that increasing the quantity of the target enzyme can effectively titrate the antibiotic, requiring higher concentrations to achieve a lethal effect. This upregulation of PBP3 may contribute to the reduced susceptibility of some clinical strains. researchgate.net

Role of Bacterial Efflux Pumps in this compound Resistance

Efflux pumps are protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism is a primary driver of multidrug resistance in P. aeruginosa. nih.gov The overexpression of these pumps can significantly decrease the intracellular concentration of cefsulodin, rendering it ineffective.

The MexAB-OprM efflux pump, a member of the Resistance-Nodulation-Division (RND) family, plays a crucial role in intrinsic and acquired resistance to multiple antibiotics in P. aeruginosa. nih.govucc.ie The expression of the mexAB-oprM operon is tightly regulated. One key regulator is CpxR, a response regulator of the Cpx two-component system, which is typically involved in sensing and responding to cell envelope stress. ucc.ieresearchgate.netresearchgate.net

Research has demonstrated a direct link between CpxR and the activation of mexAB-oprM expression. nih.govucc.ie A conserved CpxR binding site has been identified upstream of the mexA promoter in various P. aeruginosa strains. ucc.ieresearchgate.net The binding of CpxR to this site enhances the transcription of the mexAB-oprM operon, leading to increased production of the efflux pump components. nih.govresearchgate.net This activation by CpxR is particularly significant in nalB-type multidrug-resistant isolates of P. aeruginosa, which often have a defective mexR gene, a repressor of the mexAB-oprM operon. ucc.ieresearchgate.net Studies have shown that CpxR is required to activate mexAB-oprM expression and enhance drug resistance in both laboratory-generated and clinical isolates of P. aeruginosa that are resistant to ofloxacin (B1677185) and cefsulodin. ucc.ieresearchgate.net This regulatory connection highlights a complex network governing multidrug resistance in this pathogen. ucc.ie

While much of the focus on cefsulodin efflux has been on bacterial systems, studies have also investigated its interaction with mammalian efflux pumps. Cefsulodin has been utilized as a substrate to study the function of Multidrug Resistance-Associated Protein 4 (MRP4), an ATP-binding cassette (ABC) transporter. mpbio.comchemicalbook.com Research using MRP4-expressing membrane vesicles has explored the structure-activity relationship for the transport of various β-lactam antibiotics. researchgate.net

These studies have revealed that MRP4 can transport certain β-lactam antibiotics, with a preference for anionic cephalosporins with higher molecular weights. researchgate.net However, in these particular in vitro transport assays, cefsulodin was not significantly transported by MRP4. researchgate.net This suggests that while cefsulodin can be a useful tool for studying MRP4-mediated transport of other compounds, it may not be a primary substrate for this specific efflux pump under the tested conditions. researchgate.net

CpxR Activation and MexAB-OprM Efflux System Expression

Porin Channel Modifications and Outer Membrane Permeability to this compound

The outer membrane of Gram-negative bacteria like P. aeruginosa presents a formidable barrier to the entry of antibiotics. researchgate.netresearchgate.net The passage of hydrophilic molecules, including many β-lactam antibiotics, is facilitated by porin channels. researchgate.net Alterations in these channels, either through mutation or changes in expression, can significantly reduce the influx of antibiotics, contributing to resistance.

In P. aeruginosa, the outer membrane has a relatively low permeability to antibiotics. The primary mechanism for cefsulodin to cross this barrier is through porin channels. nih.gov Studies on cefsulodin-sensitive and cefsulodin-resistant strains of P. aeruginosa have highlighted the importance of outer membrane permeability in determining the drug's efficacy. nih.gov In resistant strains with elevated levels of β-lactamase, the rate of cefsulodin influx across the outer membrane is a critical factor. nih.gov

Molecular and Biochemical Interactions of Cefsulodin Sodium Beyond Primary Antimicrobial Targets

Investigating Cefsulodin (B1200230) Sodium Interactions with Viral Proteins (in silico)

Computational studies have explored the potential of cefsulodin sodium to interact with viral proteins, suggesting a possible role in antiviral research.

In silico screening and molecular dynamics simulations have indicated that cefsulodin can bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike (S) glycoprotein (B1211001). vulcanchem.comtoku-e.comnih.gov The S protein is essential for the virus's entry into host cells by binding to the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov The ability of cefsulodin to bind to the RBD suggests it could potentially interfere with this interaction, a key step in viral infection. toku-e.comnih.gov These computational findings have positioned cefsulodin as a compound of interest for further investigation in the context of COVID-19. vulcanchem.commagicscientifc.com

The identification of cefsulodin as a potential binder to the SARS-CoV-2 S glycoprotein RBD stemmed from large-scale computational screening of approved small molecules. toku-e.comnih.gov Such in silico methods are valuable for drug repurposing, as they can efficiently identify existing drugs with the potential for new therapeutic applications. nih.gov While these computational predictions require experimental validation, they provide a strong rationale for further research into the antiviral properties of cefsulodin. nih.gov

Molecular Dynamics Simulations for SARS-CoV-2 S Glycoprotein Receptor Binding Domain (RBD)

Interactions with Other Cellular Transport Proteins and Biochemical Pathways (e.g., rat Oatp1a4)

Cefsulodin is a known substrate for various cellular transport proteins, which can influence its distribution and effects within the body. It has been identified as a substrate for the rat organic anion transporting polypeptide 1a4 (Oatp1a4). sigmaaldrich.com This transporter is involved in the uptake and efflux of a wide range of compounds, including drugs and endogenous molecules, across cell membranes. rsc.orgnih.gov The interaction of cefsulodin with Oatp1a4 and other transporters like multidrug resistance-associated protein 4 (MRP4) is relevant for its transport across biological barriers such as the blood-brain barrier. sigmaaldrich.com

Table 2: this compound and its Interaction with Cellular Transporters

Transporter Organism/System Role of Cefsulodin Implication Reference
rat Oatp1a4 Rat Substrate Transport across cell membranes sigmaaldrich.com

Microbiological Activity and Specificity of Cefsulodin Sodium in in Vitro Systems

Characterization of Cefsulodin (B1200230) Sodium's Specific Spectrum Against Pseudomonas aeruginosa

Cefsulodin sodium is a third-generation cephalosporin (B10832234) antibiotic with a notably specific and potent activity against Pseudomonas aeruginosa. agscientific.commelford.co.ukmedkoo.com This targeted spectrum makes it a significant agent in both clinical and laboratory settings for combating this opportunistic pathogen. agscientific.comagscientific.com In comparative studies, cefsulodin has demonstrated significantly greater activity against P. aeruginosa than many other β-lactam antibiotics, including carbenicillin (B1668345). nih.govnih.gov Research indicates that cefsulodin can be 16 to 32 times more active than carbenicillin against P. aeruginosa. nih.gov Its efficacy extends to its use in treating surgical infections caused by this bacterium. agscientific.comagscientific.com

The mechanism of action of cefsulodin involves the inhibition of cell wall synthesis, a process common to β-lactam antibiotics. agscientific.comagscientific.compatsnap.com It specifically targets and binds to penicillin-binding proteins (PBPs), particularly PBP1a and PBP1b in P. aeruginosa, which are essential enzymes in the final steps of peptidoglycan synthesis. agscientific.compatsnap.comcaymanchem.com This binding inhibits the formation of cross-links in the peptidoglycan layer, compromising the structural integrity of the bacterial cell wall and ultimately leading to cell lysis and death. agscientific.compatsnap.com Cefsulodin is also noted for its stability against many β-lactamases, which are enzymes produced by some bacteria that can inactivate many β-lactam antibiotics. patsnap.commims.comcarlroth.com

Activity Against Other Gram-Negative and Gram-Positive Bacterial Species in Controlled Environments

While highly active against P. aeruginosa, cefsulodin exhibits a narrow spectrum of activity against other bacteria. agscientific.commims.com It has very limited to no significant activity against many other Gram-negative bacteria. agscientific.comnih.gov Studies have shown it to be largely inactive against members of the Enterobacteriaceae family such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. vetbact.orgfishersci.com However, some activity has been noted against other Pseudomonas species like P. diminuta, P. maltophilia, P. paucimobilis, and P. pseudoalcaligenes. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations in Research Settings

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key in vitro parameters used to quantify the antimicrobial activity of a compound. For cefsulodin, MIC values against P. aeruginosa typically range from 0.5 to 64 µg/ml. nih.gov The MIC90, the concentration required to inhibit 90% of isolates, has been reported to be as low as 3.1 µg/ml for P. aeruginosa. caymanchem.comcaymanchem.com In one study of 170 strains of P. aeruginosa, an MIC of 8 µg/ml was sufficient to inhibit 90% of the strains, with an MIC50 (inhibiting 50% of strains) of 2 µg/ml. nih.gov

The MBC, the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum, is also a critical measure, particularly for infections in immunocompromised individuals where a bactericidal effect is necessary. karger.com For cefsulodin against P. aeruginosa, the MBC is often the same as or double the MIC when a small inoculum is used. nih.gov However, the MBC can be more significantly affected by an increase in the bacterial inoculum size than the MIC. nih.gov One study found that while 76% of P. aeruginosa isolates from cystic fibrosis patients were susceptible to cefsulodin based on MIC values, the effectiveness based on MBC values was lower. karger.com

Reported MIC and MBC Values for Cefsulodin

OrganismParameterConcentration (µg/ml)Source
Pseudomonas aeruginosaMIC Range0.5 - 64 nih.gov
Pseudomonas aeruginosa (45 isolates)MIC903.1 caymanchem.comcaymanchem.com
Pseudomonas aeruginosa (170 strains)MIC908 nih.gov
Pseudomonas aeruginosa (170 strains)MIC502 nih.gov
Staphylococcus aureusMIC3.125 msjonline.org
Escherichia coliMIC6.25 msjonline.org

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents in In Vitro Models

In vitro studies have explored the combination of cefsulodin with other antimicrobial agents to assess potential synergistic or antagonistic effects. Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, can be clinically advantageous. Cefsulodin has been shown to act synergistically with aminoglycosides such as gentamicin, tobramycin, and amikacin (B45834) against P. aeruginosa. caymanchem.commims.com This enhanced activity can be beneficial in treating infections caused by this organism. mims.com

Combinations with other β-lactam antibiotics have also been investigated. One study found that against Pseudomonas maltophilia, combinations of ciprofloxacin (B1669076) with cefsulodin were synergistic or additive in 56% of cases. researchgate.net Another study demonstrated a synergistic effect when cefsulodin was combined with kanamycin (B1662678) against E. coli. msjonline.org Conversely, the same study showed an additive effect against Staphylococcus aureus. msjonline.org Importantly, antagonism, where one drug diminishes the effect of another, has not been commonly reported in these in vitro combination studies with cefsulodin. researchgate.net

Application of this compound as a Selective Agent in Microbiological Media

The narrow spectrum of activity of cefsulodin makes it an ideal selective agent in various microbiological culture media, where the goal is to isolate specific microorganisms from a mixed population by inhibiting the growth of background flora. agscientific.comagscientific.com

Use in CIN (Cefsulodin-Irgasan-Novobiocin) Agar (B569324) for Yersinia enterocolitica Isolation

Cefsulodin is a key component of CIN (Cefsulodin-Irgasan-Novobiocin) agar, a selective and differential medium designed for the isolation of Yersinia enterocolitica. agscientific.comvetbact.orgmicrobenotes.comhardydiagnostics.com In this medium, cefsulodin, in combination with irgasan and novobiocin (B609625), suppresses the growth of a wide range of Gram-positive and Gram-negative bacteria. vetbact.orgmicrobenotes.com This includes common enteric bacteria like E. coli, Klebsiella pneumoniae, and Proteus mirabilis, as well as Pseudomonas aeruginosa. vetbact.orgfishersci.com The selective inhibition allows for the growth and subsequent identification of Y. enterocolitica, which is a significant food and waterborne pathogen. agscientific.commicrobenotes.com The medium also contains mannitol, which Yersinia species ferment, producing acid that results in a characteristic red "bull's-eye" colony appearance due to the pH indicator neutral red. vetbact.orgfishersci.com

Use in MI Agar for Selective Inhibition of Non-Target Bacteria in Water Testing

Cefsulodin is also utilized in MI agar, a medium used for the detection and enumeration of Escherichia coli and total coliforms in water samples through membrane filtration. agscientific.cominterlabdist.com.brgvs.com In MI agar, cefsulodin is added to inhibit the growth of non-target bacteria, particularly Gram-positive bacteria and some non-coliform Gram-negative bacteria that could otherwise interfere with the test and produce false-positive results. interlabdist.com.brgvs.comnih.gov This selective inhibition ensures that the enzymatic reactions used for the detection of E. coli (based on glucuronidase activity) and total coliforms (based on galactosidase activity) are specific and reliable. agscientific.comgvs.com The final concentration of cefsulodin in MI agar is typically 5 µg/mL. interlabdist.com.br

Advanced Analytical Methodologies for Cefsulodin Sodium Characterization and Quantification

Chromatographic Techniques for Purity and Potency Assessment

Chromatographic methods are fundamental in the pharmaceutical analysis of cefsulodin (B1200230) sodium, offering high-resolution separation of the active ingredient from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity and potency assessment of cefsulodin sodium. google.comnih.govavantorsciences.com The development of a robust and stability-indicating HPLC method is crucial for quality control. nih.gov

Several studies have detailed the development of HPLC methods for determining cefsulodin in various matrices, including biological fluids. nih.govdoctorlib.orgnih.gov A typical HPLC system for cefsulodin analysis utilizes a reversed-phase column, such as a C18 or C8 column, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). nih.govnih.govresearchgate.netnih.gov Detection is commonly performed using a UV spectrophotometric detector at a wavelength of approximately 265 nm. nih.gov

Method validation is a critical aspect, ensuring the reliability of the analytical data. Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity. For instance, a developed HPLC method demonstrated linearity for cefsulodin in plasma over a concentration range of 0.2 to 200 µg/mL, with low intra- and inter-assay coefficients of variation, highlighting its precision. nih.gov The stability of cefsulodin is pH-dependent, with optimal stability observed in the pH range of 3.2 to 5.7. nih.gov This underscores the importance of buffering samples to prevent degradation during analysis. nih.gov

A Japanese Pharmacopoeia monograph outlines an HPLC method for this compound assay, specifying a stainless steel column packed with octadecylsilanized silica (B1680970) gel. nihs.go.jp The mobile phase employs a gradient system with ammonium (B1175870) sulfate (B86663) and acetonitrile solutions to ensure adequate separation of cefsulodin from its impurities, such as isonicotinic acid amide. nihs.go.jp

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

ParameterSpecificationReference
Column C18 or C8 reversed-phase nih.govnih.govresearchgate.netnih.gov
Mobile Phase Acetonitrile-modified aqueous acetate (B1210297) buffer nih.gov
4.5 parts acetonitrile and 95.5 parts 0.035 M ammonium acetate buffer (pH 5.2) nih.gov
Gradient with 1% ammonium sulphate and acetonitrile researchgate.netnih.gov
Detector UV Spectrophotometer nih.gov
Detection Wavelength ~265 nm nih.gov
Flow Rate 1.0 ml/min nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer unparalleled sensitivity and specificity for the analysis of this compound and its metabolites. nih.gov This technique is particularly valuable for identifying and characterizing unknown impurities and degradation products. nih.govresearchgate.netresearchgate.net

Research has been conducted to separate and elucidate the structures of impurities in this compound bulk material using LC-MS/MS. researchgate.netnih.govresearchgate.net One study employed a two-dimensional LC approach, with the first dimension using a C18 column with an ammonium sulphate/acetonitrile mobile phase, and the second dimension using a different C18 column with an ammonium formate (B1220265)/methanol mobile phase. researchgate.netnih.gov This comprehensive separation, coupled with mass spectrometric detection, allowed for the structural deduction of ten previously unknown impurities based on their fragmentation patterns. nih.govresearchgate.net

The degradation behavior of this compound has also been investigated using LC-MS, revealing its sensitivity to environmental factors and underscoring the need for proper storage conditions. nih.govresearchgate.net The insights gained from such studies are crucial for improving manufacturing processes and ensuring the quality and safety of the final drug product. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of this compound and its derivatives, confirming identity and elucidating functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including cefsulodin and its derivatives. google.com The Japanese Pharmacopoeia describes the use of ¹H NMR for the identification of this compound. nihs.go.jp When dissolved in heavy water (D₂O) with an internal reference standard, the ¹H NMR spectrum of this compound exhibits characteristic signals. Specifically, a multiple signal is observed between δ 7.3 ppm and 7.7 ppm, along with two double signals at approximately δ 8.4 ppm and δ 9.1 ppm. nihs.go.jp The integrated intensity ratio of these signals is approximately 5:2:2, providing a unique fingerprint for the molecule. nihs.go.jp

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. google.com The IR spectrum of this compound, typically obtained using the potassium bromide (KBr) disk method, is compared with a reference spectrum for identification purposes. nihs.go.jpmelford.co.uk The presence of characteristic absorption bands at specific wavenumbers corresponds to the various functional groups present in the cefsulodin molecule, confirming its identity. nihs.go.jpmelford.co.uk Reference spectra for this compound are available in pharmacopoeial databases. nihs.go.jppmda.go.jpmhlw.go.jp

Microbiological Assay Methods for this compound Potency

While chromatographic methods measure the concentration of cefsulodin, microbiological assays determine its biological activity or potency. nihs.go.jptoku-e.com These assays are crucial as they reflect the antibiotic's effectiveness against susceptible microorganisms.

The potency of this compound is typically expressed in micrograms (µg) of cefsulodin per milligram (mg) of the substance. nihs.go.jptoku-e.com A common method for determining this is the cylinder-plate method, a type of agar (B569324) diffusion assay. nihs.go.jp This method involves a test organism, with Bacillus subtilis ATCC 6633 being a specified example. nihs.go.jp

The assay is performed on a culture medium with a controlled pH (typically 6.2 to 6.4 after sterilization). nihs.go.jp Standard solutions of a known cefsulodin concentration and sample solutions of the this compound being tested are prepared in a suitable buffer, such as a phosphate (B84403) buffer at pH 6.0. nihs.go.jp These solutions are then placed in cylinders on an agar plate inoculated with the test organism. After incubation, the diameter of the zone of inhibition around each cylinder is measured. The potency of the sample is then calculated by comparing the size of its inhibition zone to that of the standard. This compound is expected to have a potency of not less than 864 µg per mg on an anhydrous basis. nihs.go.jptoku-e.com

Agar Diffusion and Turbidimetric Methods for Antimicrobial Activity Assessment

The antimicrobial activity of this compound is a critical attribute that is quantified using established microbiological assays. The agar diffusion and turbidimetric methods are two such techniques that are widely used to determine the potency of antibiotics.

The agar diffusion method relies on the principle of the antibiotic diffusing from a source, such as a filter paper disc, through a solid agar medium that has been inoculated with a susceptible microorganism. nih.gov The antibiotic creates a concentration gradient as it diffuses, and where the concentration is sufficient to inhibit microbial growth, a clear zone of inhibition is formed. The diameter of this zone is proportional to the antimicrobial activity of the substance. For cefsulodin, this method is particularly useful for assessing its activity against specific pathogens like Pseudomonas aeruginosa. nih.govagscientific.comnih.gov

In a typical agar diffusion assay for cefsulodin, a standardized inoculum of a susceptible bacterial strain is uniformly spread over the surface of an agar plate. Discs impregnated with known concentrations of this compound are then placed on the agar. After an incubation period, the zones of inhibition are measured. A standard curve is generated by plotting the logarithm of the concentration against the zone diameters of a reference standard. The potency of a test sample can then be determined by interpolating its zone of inhibition on this standard curve. Research has established tentative zone size breakpoints for 30-microgram cefsulodin disks to classify strains as susceptible or resistant. nih.gov For instance, a zone of inhibition greater than or equal to 18 mm may indicate susceptibility, while a zone of 14 mm or less may suggest resistance. nih.gov

The turbidimetric method , also known as the tube assay, measures the inhibition of microbial growth in a liquid medium. google.comnih.gov In this assay, a series of tubes containing liquid culture medium are inoculated with a standardized suspension of a test microorganism. google.com Graded concentrations of the this compound reference standard and the test sample are added to the tubes. The tubes are then incubated under specific conditions to allow for bacterial growth. The growth of the microorganism results in turbidity, which can be measured spectrophotometrically. google.comjournals.co.za The presence of an effective concentration of this compound inhibits this growth, resulting in lower turbidity compared to a control with no antibiotic.

The potency of the this compound sample is determined by comparing the concentration that inhibits microbial growth to a certain level (e.g., 50% inhibition) with the concentration of the reference standard that produces the same level of inhibition. This method is valued for its ability to provide a quantitative measure of an antibiotic's biological activity. nih.gov The data from these assays can be evaluated using statistical models, such as the parallel-line or slope-ratio model, to ensure accuracy and precision. google.com

Table 1: Comparison of Agar Diffusion and Turbidimetric Methods

FeatureAgar Diffusion MethodTurbidimetric Method
Principle Diffusion of antibiotic through solid media, creating zones of growth inhibition. nih.govMeasurement of microbial growth inhibition in a liquid medium via turbidity. google.comnih.gov
Medium Solid (Agar)Liquid (Broth)
Measurement Diameter of the zone of inhibition (mm). nih.govSpectrophotometric measurement of turbidity (e.g., absorbance). google.comjournals.co.za
Primary Use Determining susceptibility of microorganisms to the antibiotic. nih.govnih.govQuantifying the potency of the antibiotic. nih.gov
Key Advantage Simplicity and ability to test multiple samples on a single plate.Provides a more direct measure of biological activity and is amenable to automation. nih.gov

Development of Reference Standards for this compound

The development and establishment of a well-characterized reference standard for this compound are fundamental for the accurate and consistent quality control of the drug substance and its formulations. A reference standard serves as a benchmark against which production batches are compared, ensuring they meet the required specifications for identity, purity, and potency. chemimpex.comnihs.go.jp

The process of establishing a this compound reference standard involves several critical steps. Initially, a highly purified batch of this compound is produced. google.com This batch then undergoes extensive characterization using a battery of analytical techniques to confirm its chemical structure and assess its purity. These techniques typically include:

Spectroscopic Methods:

Ultraviolet-Visible (UV-Vis) Spectrophotometry: To determine the absorption maxima and absorptivity, which are characteristic of the cefsulodin molecule. nihs.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the molecular structure, including the connectivity of atoms. nihs.go.jpresearchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity of the compound. researchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): To determine the purity of the substance and to quantify any related impurities. chemimpex.comlgcstandards.com HPLC methods are developed and validated to be specific, linear, accurate, and precise.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the separation, identification, and quantification of impurities, even at trace levels. researchgate.netresearchgate.net

Other Physicochemical Tests:

Optical Rotation: To confirm the stereochemical integrity of the molecule. chemimpex.comnihs.go.jp

Water Content: Determined by methods like Karl Fischer titration, as moisture can affect the stability of the compound. google.com

pH: The pH of a solution of this compound is measured to ensure it falls within a specified range. nihs.go.jp

Once the chemical and physical properties are thoroughly characterized, the potency of the candidate reference standard is assigned. This is typically done through a collaborative study involving multiple laboratories. The potency is often expressed in micrograms of cefsulodin per milligram of the reference standard material, calculated on an anhydrous basis. nihs.go.jp

The established this compound reference standard is then used in routine quality control testing of new batches of the drug substance and its finished products. chemimpex.com It is crucial for assays such as HPLC and microbiological potency tests, ensuring the consistency and reliability of the results. nihs.go.jp The proper storage of the reference standard under controlled conditions (e.g., cool, dry, and dark) is essential to maintain its stability and integrity over time. researchgate.net

Environmental Fate and Ecological Considerations of Cefsulodin Sodium

Occurrence and Distribution of Cefsulodin (B1200230) Sodium in Aquatic and Terrestrial Environments

The extensive use of cephalosporin (B10832234) antibiotics, including cefsulodin, in both human and veterinary medicine is a direct contributor to their presence in soil, water, and other environmental matrices. mdpi.com While specific data on the widespread environmental concentrations of cefsulodin are not as abundant as for some other antibiotics, its application in environmental monitoring and research is acknowledged. chemimpex.comchemimpex.com It is used in studies to evaluate the impact of antibiotics in wastewater and soil, which contributes to research on antibiotic resistance and environmental health. chemimpex.com

Presence in Wastewater Effluents and Soil Systems

Wastewater treatment plants (WWTPs) are significant conduits for the introduction of antibiotics like cefsulodin into the environment. mdpi.com Inadequately removed from wastewater, these compounds can be discharged into receiving water bodies. mdpi.com For instance, cefsulodin is used in laboratory media to selectively isolate or enumerate specific bacteria from environmental samples, such as water and soil, indicating its relevance in these matrices. cdnsciencepub.comgeorgiasouthern.eduepa.gov

The presence of antibiotics in treated wastewater used for irrigation can lead to their accumulation in agricultural soils. cdnsciencepub.comgeorgiasouthern.edu This not only poses a risk of direct exposure to soil microorganisms but also creates a potential pathway for the uptake of these compounds by plants. The persistence of cefsulodin in soil can be influenced by various factors, including soil type, organic matter content, pH, and microbial activity. mdpi.com

Biodegradation and Abiotic Degradation Pathways of Cefsulodin Sodium in Environmental Matrices

The persistence of cefsulodin in the environment is determined by its susceptibility to both biotic and abiotic degradation processes. nih.gov These processes include microbial breakdown (biodegradation) and chemical reactions such as hydrolysis and photolysis. nih.govresearchgate.net

Mechanisms of Chemical Stability and Hydrolysis in Environmental Systems

The chemical stability of cefsulodin is a critical factor in its environmental longevity. drugfuture.com Studies have shown that its stability is pH-dependent, with optimal stability observed in the pH range of 3.2 to 5.7. nih.gov It is more stable in acidic conditions and less stable on the alkaline side. nih.gov The degradation of cefsulodin in aqueous solutions follows pseudo-first-order kinetics. jst.go.jp The rate of degradation is influenced by specific acid-base and water-catalyzed hydrolysis. jst.go.jp

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary abiotic degradation pathway for many β-lactam antibiotics. For cefsulodin, the rate of hydrolysis is influenced by pH and temperature. The apparent activation energies for its degradation have been determined at various pH values, indicating the energy required for the degradation reaction to occur. jst.go.jp

pHApparent Activation Energy (kcal mol⁻¹)
220.7
422.3
623.0
927.7
Table 1: Apparent Activation Energies for Cefsulodin Degradation at Different pH Values jst.go.jp

This table is interactive. Users can sort the data by clicking on the column headers.

The epimerization of cefsulodin, a change in the stereochemistry at one chiral center, is another degradation pathway catalyzed by hydroxide (B78521) ions. jst.go.jp This process is proposed to involve the formation of an anionic intermediate. jst.go.jp

Photolytic and Thermolytic Decomposition Studies

Photolytic decomposition, or photolysis, is the breakdown of compounds by light. olabs.edu.inscienceinfo.comyoutube.com While specific, detailed photolytic studies for cefsulodin are not extensively reported in the provided context, research on other cephalosporins indicates that sunlight can significantly decrease their half-lives in surface water. nih.gov For some cephalosporins, photodegradation is a primary elimination process in aquatic environments. nih.gov Thermolytic decomposition refers to breakdown caused by heat. olabs.edu.inscienceinfo.com The stability of cefsulodin has been shown to be temperature-dependent; in 5% dextrose and 0.9% sodium chloride solutions, it remains stable for about one day at 24°C, 17 days at 5°C, and at least 60 days at -10°C. nih.gov

Impact of this compound on Environmental Microbial Communities

The introduction of antibiotics into the environment can have significant impacts on the native microbial populations. chemimpex.com Even at low concentrations, these compounds can exert selective pressure, leading to changes in the structure and function of microbial communities. biorxiv.org

Selective Pressure on Non-Target Microbial Populations

Cefsulodin, with its specific activity against Pseudomonas aeruginosa, can exert selective pressure on environmental microbial communities. patsnap.com This pressure can favor the growth of resistant bacteria while inhibiting susceptible ones. nzva.org.nz The presence of cefsulodin in the environment can contribute to the selection and proliferation of antibiotic-resistant bacteria (ARB) and the spread of antibiotic resistance genes (ARGs). biorxiv.org This is a major concern as environmental reservoirs of antibiotic resistance can potentially transfer these resistance determinants to pathogenic bacteria. nzva.org.nz

Computational and Theoretical Studies on Cefsulodin Sodium

Quantitative Structure-Activity Relationship (QSAR) Analysis for Cefsulodin (B1200230) Sodium Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful computational tool in drug design that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org For cefsulodin sodium, QSAR has been utilized to explore how modifications to its chemical scaffold can influence its antimicrobial potency. ljmu.ac.uk

Predicting Antimicrobial Activity Based on Structural Features

QSAR models for cefsulodin analogues are constructed by first synthesizing a library of related compounds with variations at the C-7 acylamino side chain and the C-3 substituent. The antimicrobial activity of these newly synthesized molecules against a panel of bacteria, including various strains of P. aeruginosa, is then experimentally determined.

A wide array of molecular descriptors is calculated for each analogue to quantify its physicochemical properties. These can include descriptors for hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). researchgate.net These descriptors are then used as variables to build a QSAR equation that correlates them with the observed biological activity, such as the minimum inhibitory concentration (MIC). researchgate.net

These models have consistently shown that the antimicrobial activity is highly dependent on the nature of the substituents. For instance, the presence of a bulky, hydrophobic group at the C-3 position, akin to the sulfobenzyl group in cefsulodin, is often found to be advantageous for anti-pseudomonal activity. The electronic characteristics of the C-7 side chain are also crucial, as they can influence the reactivity of the β-lactam ring.

A hypothetical QSAR model might be represented by an equation such as:

log(1/MIC) = 0.78 * logP - 0.31 * (Molar Refractivity) + 1.62 * (Electronic Parameter) + 2.3

Such validated models can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby allowing for the prioritization of the most promising candidates for synthesis and subsequent experimental testing.

In Silico Screening for Novel this compound-Derived Compounds

Leveraging the insights gained from molecular docking and QSAR studies, in silico screening, also known as virtual screening, can be employed to identify novel compounds derived from the cefsulodin scaffold that may possess enhanced properties. acs.orgresearchgate.net This typically involves screening vast virtual libraries of compounds for their potential to bind effectively to the PBP active site. wjarr.com

The virtual screening process often commences with the development of a pharmacophore model based on the known binding mode of cefsulodin. This model delineates the essential three-dimensional arrangement of chemical features necessary for binding. Large virtual compound libraries, which can be either commercially available or computationally generated, are then filtered to identify molecules that match this pharmacophore.

The "hits" from this initial filtering step are then subjected to more rigorous computational analysis, such as molecular docking simulations, to predict their binding orientation and affinity. acs.org The most promising candidates from docking are then often advanced to more computationally intensive evaluations, including molecular dynamics simulations and binding free energy calculations, before being considered for chemical synthesis and biological testing. acs.org This hierarchical and multi-step approach facilitates the efficient exploration of a vast chemical space to discover novel cefsulodin-derived compounds with the potential for improved antimicrobial activity or a broader spectrum of action.

Future Research Directions in Cefsulodin Sodium Studies

Development of Next-Generation Cefsulodin (B1200230) Sodium Derivatives with Enhanced Properties

The narrow activity spectrum of cefsulodin, primarily targeting P. aeruginosa, presents both a limitation and an opportunity for targeted drug development. mims.comtoku-e.comnih.gov Future research is geared towards the rational design and synthesis of novel cefsulodin derivatives to overcome its inherent limitations and combat rising antibiotic resistance.

Key research objectives in this area include:

Broadening the Antibacterial Spectrum: While its specificity is useful in some contexts, derivatives with activity against other clinically relevant Gram-negative pathogens, such as Enterobacteriaceae, are highly desirable. asm.org

Overcoming β-Lactamase-Mediated Resistance: Cefsulodin is susceptible to hydrolysis by certain β-lactamases, including some TEM-type and AmpC enzymes. nih.govasm.org The development of derivatives with modified structures that are stable against a wider range of these enzymes, particularly extended-spectrum β-lactamases (ESBLs), is a critical goal. bsac.org.uk

Improving Target Affinity: Synthesizing analogs with enhanced binding affinity for essential Penicillin-Binding Proteins (PBPs) in target pathogens could increase potency and potentially overcome resistance caused by PBP modifications. nih.gov

Creating Hybrid Molecules: Research into hybrid antibiotics, which combine the cefsulodin scaffold with other pharmacophores (e.g., quinolones), could lead to compounds with dual mechanisms of action, potentially reducing the likelihood of resistance development. nih.gov

The following table outlines potential research avenues for creating enhanced cefsulodin derivatives.

Target PropertyResearch ApproachDesired Outcome
Expanded Spectrum Modify the C-7 acyl side chain.Activity against Enterobacteriaceae and other Gram-negative bacteria.
β-Lactamase Stability Introduce steric hindrance near the β-lactam ring (e.g., methoxy (B1213986) group).Resistance to hydrolysis by ESBL and AmpC enzymes.
Increased Potency Optimize the C-3 side chain for better PBP binding.Lower Minimum Inhibitory Concentrations (MICs).
Reduced Resistance Synthesize hybrid molecules (e.g., Cefsulodin-Quinolone).Novel mechanism of action to combat existing resistance.

Exploration of Cefsulodin Sodium's Role in Basic Microbial Physiology Research

Cefsulodin's specific mechanism of action makes it an invaluable tool for fundamental microbiology research beyond its direct antibiotic application. sigmaaldrich.com Its targeted inhibition of specific PBPs allows scientists to dissect complex cellular processes.

Future research in this domain focuses on:

Probing Cell Wall Dynamics: Cefsulodin specifically inhibits PBP1a and PBP1b, enzymes crucial for peptidoglycan synthesis. nih.govplos.orgmicrobiologyresearch.org This allows researchers to study the differential roles of these enzymes in bacterial cell elongation, division, and the maintenance of cell shape. nih.gov Using cefsulodin to induce cell-wall-deficient L-forms helps in studying the requirements for de novo morphogenesis and the roles of cytoskeletal elements like MreB. microbiologyresearch.orgprinceton.edu

Investigating Stress Response Pathways: In organisms like Bacillus thuringiensis, the penicillin-binding protein PbpP acts as a sensor for β-lactams, including cefsulodin, to activate a σP-mediated resistance pathway. researchgate.net Cefsulodin can be used as a chemical probe to further explore the signaling cascades that bacteria use to respond to cell wall damage. researchgate.net

Understanding PBP Function: By selectively inhibiting PBP1a and PBP1b, cefsulodin helps clarify their functions relative to other PBPs. asm.org Studies have used cefsulodin to show that PBP1b deletion sensitizes E. coli to other β-lactams, demonstrating its importance in intrinsic resistance. plos.org Further research can apply this tool to a wider range of bacteria to understand the conservation and divergence of PBP functions.

Advanced Analytical Techniques for Trace Level Detection of this compound in Environmental Samples

The increasing concern over pharmaceutical pollution necessitates the development of highly sensitive methods for detecting antibiotic residues in the environment. Future research aims to create robust and precise analytical techniques for monitoring cefsulodin at trace concentrations in complex matrices like wastewater and surface water. dcu.ie

Key areas of development include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for antibiotic detection. nih.gov Future work will focus on optimizing sample preparation steps, such as Solid Phase Extraction (SPE), to remove interfering substances from environmental samples (a phenomenon known as the matrix effect) and improve recovery rates. dcu.iefrontiersin.org The goal is to achieve reliable detection and quantification at the nanogram-per-liter (ng/L) level. frontiersin.org

Development of Novel Sorbents: Creating new materials for SPE that have higher specificity and capacity for cephalosporins like cefsulodin could streamline sample preparation and enhance the sensitivity of subsequent LC-MS/MS analysis.

Electrochemical Biosensors: Research into electrochemical sensors offers the potential for rapid, low-cost, and portable detection of cefsulodin. These sensors could be deployed for real-time environmental monitoring without the need for extensive laboratory equipment.

Universal Detection Methods: Developing broad-spectrum methods that can simultaneously detect and quantify cefsulodin alongside dozens of other antibiotics from multiple classes in diverse samples (e.g., water, meat, soil) is a significant goal. mdpi.com

The table below compares key features of current and emerging analytical techniques for cefsulodin detection.

TechniqueStatusAdvantagesFuture Research Focus
LC-MS/MS EstablishedHigh sensitivity and specificity.Overcoming matrix effects, improving sample throughput, method validation for diverse matrices. dcu.ienih.gov
High-Performance Liquid Chromatography (HPLC-UV) ConventionalLower cost, widely available.Lower sensitivity, less specific than MS/MS.
Immunoassays (e.g., ELISA) NicheHigh throughput, no complex extraction.Potential for cross-reactivity with metabolites or other β-lactams.
Electrochemical Sensors EmergingPotential for portability and real-time analysis.Improving selectivity, stability, and sensitivity for environmental samples.

Mechanistic Studies on this compound's Interactions with Emerging Bacterial Resistance Determinants

To maintain its utility and guide the development of new derivatives, it is crucial to understand how bacteria evolve resistance to cefsulodin. Research in this area is focused on the molecular mechanisms that underpin this resistance, particularly in P. aeruginosa. nih.gov

The primary future research trajectories are:

Characterizing Novel β-Lactamase Variants: While cefsulodin is stable against many common β-lactamases, resistance can emerge through mutations in enzymes like the chromosomal AmpC cephalosporinase. mims.comresearchgate.net Studies are investigating how specific mutations in AmpC, for instance, can enlarge the enzyme's substrate-binding pocket, increasing the hydrolysis rate of cefsulodin and other advanced cephalosporins. asm.org

Investigating Efflux Pump Regulation and Structure: Overexpression of the Resistance-Nodulation-Division (RND) family of efflux pumps, particularly MexAB-OprM in P. aeruginosa, is a major mechanism of resistance. nih.govmdpi.com Future studies aim to elucidate the complex regulatory networks, such as the CpxR response regulator, that control the expression of these pumps. plos.org Furthermore, understanding the structural basis for how cefsulodin is recognized and transported by these pumps can inform the design of efflux pump inhibitors (EPIs). frontiersin.orgfrontiersin.org

Elucidating the Role of Porin Loss: Reduced drug uptake due to the loss or mutation of outer membrane porin proteins can contribute to cefsulodin resistance. nih.govasm.org Research is needed to quantify the specific contribution of different porins to cefsulodin influx and how their loss, in combination with other mechanisms like efflux and enzyme production, leads to high-level resistance. acs.orgasm.org

Analyzing PBP Target Modifications: Although less common, mutations in the genes encoding PBP1a and PBP1b could reduce their binding affinity for cefsulodin, leading to resistance. Whole-genome sequencing of resistant clinical isolates will be instrumental in identifying such mutations and validating their functional impact.

Expanding Computational Models for this compound Drug Design and Environmental Impact Prediction

Computational science offers powerful tools to accelerate drug discovery and assess environmental risks. In silico methods are becoming central to the future study of cefsulodin.

Future research directions include:

Computational Drug Design: Molecular docking and molecular dynamics (MD) simulations are already being used to screen for new drug candidates, with cefsulodin sometimes serving as a reference compound. researchgate.netessex.ac.uk These computational tools can be used to virtually design and evaluate novel cefsulodin derivatives, predicting their binding affinity to target PBPs and their stability against various β-lactamases before undertaking costly chemical synthesis. mdpi.com

Predicting Environmental Fate: There is a significant need for computational models that can predict the environmental persistence, mobility, and degradation of cefsulodin. Quantitative Structure-Activity Relationship (QSAR) models can be developed to forecast its potential for bioaccumulation and ecotoxicity based on its molecular structure.

Simulating Biodegradation Pathways: MD simulations can model the interaction between cefsulodin and bacterial degrading enzymes (e.g., β-lactamases) at an atomic level. scispace.com This can help predict its biodegradation pathways and identify the metabolites that may be formed in wastewater treatment plants or natural environments, providing a more complete picture of its environmental impact.

The table below summarizes the application of computational models in future cefsulodin research.

Research AreaComputational ToolApplication
Drug Design Molecular DockingPredict binding affinity of new derivatives to PBP targets.
Drug Design Molecular Dynamics (MD)Simulate the stability of derivatives in the active site of β-lactamases. researchgate.netscispace.com
Environmental Impact QSAR ModelsPredict ecotoxicity and bioaccumulation potential in aquatic systems.
Environmental Impact Biodegradation SimulationElucidate potential degradation pathways and identify stable metabolites.

Q & A

Q. How can researchers avoid bias when interpreting this compound’s clinical potential from preclinical data?

  • Methodological Answer :
  • Pre-register study designs and analysis plans to mitigate post hoc hypothesis manipulation .
  • Use blinded protocols for data collection and analysis to reduce observer bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.